3,4-Difluoro-5-hydroxybenzaldehyde

Description

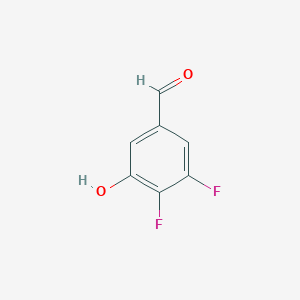

Structure

3D Structure

Properties

IUPAC Name |

3,4-difluoro-5-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2/c8-5-1-4(3-10)2-6(11)7(5)9/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLQVIZDRGIKHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654223 | |

| Record name | 3,4-Difluoro-5-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887584-91-0 | |

| Record name | 3,4-Difluoro-5-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4-Difluoro-5-hydroxybenzaldehyde CAS number and identifiers.

An In-Depth Technical Guide to 3,4-Difluoro-5-hydroxybenzaldehyde

Introduction

This compound is a fluorinated aromatic aldehyde that serves as a crucial building block in medicinal chemistry and organic synthesis. The strategic placement of two fluorine atoms and a hydroxyl group on the benzaldehyde scaffold imparts unique electronic properties and hydrogen bonding capabilities. These features make it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications, particularly in the development of novel anticancer agents. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, applications, and safety protocols, designed for researchers and professionals in the field of drug discovery.

Core Identifiers and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are fundamental for its application in research and development.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 887584-91-0 | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4,5-Difluoro-3-hydroxybenzaldehyde | [1] |

| Molecular Formula | C₇H₄F₂O₂ | [1] |

| Molecular Weight | 158.10 g/mol | [1] |

| Canonical SMILES | C1=C(C=C(C(=C1O)F)F)C=O | [1] |

| InChI Key | AHLQVIZDRGIKHH-UHFFFAOYSA-N | [1] |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Physical Form | Solid | |

| Boiling Point | 237.3 ± 35.0 °C at 760 mmHg | |

| Storage Temperature | 2-8 °C, stored under an inert atmosphere | [3] |

Synthesis and Strategic Considerations

The synthesis of polysubstituted aromatic compounds like this compound requires careful strategic planning regarding the sequence of functional group introduction. The directing effects of existing substituents (ortho-, para-, or meta-directing) and their activating or deactivating nature on the aromatic ring are critical considerations.

A plausible synthetic strategy involves starting with a readily available substituted benzene and sequentially introducing the required functional groups—fluorine atoms, a hydroxyl group, and a formyl (aldehyde) group. The order of these transformations is key to achieving the desired substitution pattern and maximizing yield.

Caption: Generalized synthetic workflow for producing substituted hydroxybenzaldehydes.

Exemplary Protocol: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method to introduce a formyl group onto an activated aromatic ring. The following is a representative protocol for the formylation of a substituted phenol, a key step in the synthesis of compounds like this compound.

Objective: To introduce a formyl (-CHO) group onto a difluorophenol precursor.

Materials:

-

3,4-Difluorophenol (1 equivalent)

-

N,N-Dimethylformamide (DMF, solvent and reagent)

-

Phosphorus oxychloride (POCl₃, 1.1 equivalents)

-

Dichloromethane (DCM, solvent)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Vilsmeier Reagent Formation (Causality): In a fume hood, add phosphorus oxychloride (1.1 eq.) dropwise to ice-cold N,N-Dimethylformamide. The reaction is exothermic and forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]Cl. This pre-formation is critical for activating the DMF.

-

Reaction with Substrate: Dissolve the 3,4-difluorophenol (1 eq.) in dichloromethane and cool the solution in an ice bath. Add the freshly prepared Vilsmeier reagent dropwise to the phenol solution. The electron-rich phenol attacks the electrophilic carbon of the Vilsmeier reagent.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Hydrolysis (Self-Validation): Carefully pour the reaction mixture onto crushed ice and stir vigorously. This step hydrolyzes the intermediate iminium salt to the final aldehyde product. This is a self-validating step, as the formation of the aldehyde is contingent upon successful completion of the previous steps.

-

Work-up and Purification: Neutralize the aqueous solution with saturated sodium bicarbonate. Extract the product into dichloromethane. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Applications in Drug Discovery

Fluorinated organic compounds are of immense interest in drug development due to the ability of fluorine to modulate metabolic stability, binding affinity, and bioavailability. This compound is a prime example of a versatile intermediate for creating such molecules.

Precursor to Combretastatin A-4 Analogues

One of the most significant applications of this compound is in the synthesis of fluorinated analogues of Combretastatin A-4, a potent natural product known for its anticancer and anti-angiogenic properties.[3] The fluorinated benzaldehyde is used as a key building block to construct the stilbene core of these analogues, often via reactions like the Wittig synthesis.[3] These synthetic analogues often retain the potent cell growth inhibitory properties of the parent compound.[3]

Caption: Role as a building block in synthesizing Combretastatin A-4 analogues.

Other Synthetic Applications

The reactivity of the aldehyde and the substituted ring allows for its use in various other synthetic transformations. It can participate in the synthesis of heterocyclic structures, such as 3,4-dihydrocoumarin derivatives, which are also explored for their biological activities.[3]

Safety, Handling, and Storage

Proper handling and storage are paramount when working with any chemical reagent.

Table 3: GHS Hazard Information

| Category | Code | Description |

| Pictogram | GHS07 | Harmful |

| Signal Word | Warning | |

| Hazard Statements | H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary Statements | P261 | Avoid breathing dust. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.

Storage Recommendations

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] For long-term stability, storage at 2-8°C under an inert atmosphere, such as nitrogen or argon, is recommended to prevent oxidation of the aldehyde and phenol functionalities.[3]

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery and organic synthesis. Its unique substitution pattern provides a scaffold for developing novel therapeutic agents, most notably anticancer compounds. A thorough understanding of its properties, synthetic routes, and safety requirements is essential for its effective and safe utilization in the laboratory. As the demand for sophisticated, fluorinated molecules continues to grow, the importance of building blocks like this will undoubtedly increase.

References

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

887584-91-0 | this compound. (n.d.). Autech Scientific. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3,4-Difluoro-5-hydroxybenzaldehyde

Abstract

3,4-Difluoro-5-hydroxybenzaldehyde is a key building block in medicinal chemistry, particularly in the synthesis of fluorinated analogues of bioactive compounds like combretastatin A-4, which exhibit significant anticancer properties.[1] The strategic incorporation of fluorine atoms into the benzaldehyde scaffold can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols and a comparative analysis of the methodologies for researchers and professionals in drug development.

Introduction: The Significance of Fluorinated Benzaldehydes in Drug Discovery

The introduction of fluorine atoms into aromatic systems is a widely employed strategy in modern drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the physicochemical and pharmacological properties of a molecule.[2] this compound, with its vicinal fluorine atoms and a reactive hydroxyl and aldehyde group, serves as a versatile intermediate for the synthesis of complex molecular architectures.[2] Its application in the development of novel therapeutics underscores the need for efficient and scalable synthetic routes.[1]

Strategic Approaches to the Formylation of Difluorophenolic Systems

The core synthetic challenge in preparing this compound lies in the regioselective introduction of a formyl group (-CHO) onto a difluorinated phenolic precursor. Several classical and modern formylation reactions can be adapted for this purpose, each with its own set of advantages and limitations. The primary strategies discussed herein are:

-

Vilsmeier-Haack Formylation: A versatile method for formylating electron-rich aromatic compounds.[3][4][5]

-

Reimer-Tiemann Reaction: A classic method for the ortho-formylation of phenols.[6][7][8][9][10]

-

Directed Ortho-Metalation (DoM): A powerful technique for regioselective functionalization of aromatic rings.[11][12]

The choice of pathway is often dictated by the availability of starting materials, desired scale of synthesis, and tolerance of other functional groups.

Pathway I: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for the formylation of activated aromatic rings, such as phenols and their ethers.[3][4][5][13] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the Vilsmeier reagent, a chloroiminium salt, acts as the formylating agent.[4][5]

Mechanistic Rationale

The reaction is initiated by the formation of the electrophilic Vilsmeier reagent from a substituted amide, typically N,N-dimethylformamide (DMF), and a phosphorus halide like phosphorus oxychloride (POCl₃).[3] This reagent is a weaker electrophile than those used in Friedel-Crafts acylation, making it particularly suitable for electron-rich substrates like phenols.[13] The electron-rich aromatic ring attacks the iminium ion, and subsequent hydrolysis of the intermediate yields the aldehyde.[4][5]

Experimental Protocol

Starting Material: 3,4-Difluorophenol

-

Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 2.0 eq.) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise with stirring, maintaining the temperature below 10°C. Stir the mixture for an additional 30 minutes at 0°C to ensure complete formation of the Vilsmeier reagent.

-

Formylation: Dissolve 3,4-difluorophenol (1.0 eq.) in a minimal amount of DMF and add it to the freshly prepared Vilsmeier reagent at 0°C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

// Nodes start [label="Start", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent_prep [label="Prepare Vilsmeier Reagent\n(DMF + POCl₃ at 0°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; substrate_add [label="Add 3,4-Difluorophenol\nSolution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Heat Reaction Mixture\n(60-70°C, 4-6h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Quench with Ice\n& Neutralize", fillcolor="#FBBC05", fontcolor="#202124"]; extraction [label="Extract with\nEthyl Acetate", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Purify by Column\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> reagent_prep; reagent_prep -> substrate_add; substrate_add -> reaction; reaction -> workup; workup -> extraction; extraction -> purification; purification -> end; } caption [label="Workflow for Vilsmeier-Haack Formylation.", fontsize=9, fontname="Arial"];

Pathway II: Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, utilizing chloroform and a strong base.[6][7][8][9][10] The reaction proceeds through the generation of dichlorocarbene as the key electrophile.[7]

Mechanistic Rationale

Under basic conditions, chloroform is deprotonated to form the trichlorocarbanion, which then undergoes alpha-elimination to generate dichlorocarbene (:CCl₂).[8][9] The phenoxide, formed by the deprotonation of the phenol, acts as a nucleophile and attacks the electrophilic dichlorocarbene. This attack is typically directed to the ortho position.[9] Subsequent hydrolysis of the resulting dichloromethyl-substituted intermediate yields the salicylaldehyde derivative.[9]

Experimental Protocol

Starting Material: 3,4-Difluorophenol

-

Reaction Setup: In a round-bottom flask, dissolve 3,4-difluorophenol (1.0 eq.) in an aqueous solution of sodium hydroxide (4.0 eq., 20% w/v).

-

Addition of Chloroform: Heat the solution to 60-65°C and add chloroform (3.0 eq.) dropwise with vigorous stirring over a period of 1 hour.

-

Reaction Progression: Maintain the temperature and continue stirring for an additional 3-4 hours. The reaction mixture will typically turn dark.

-

Work-up and Purification: Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of ~5. Steam distill the mixture to remove any unreacted chloroform and the para-isomer. The desired ortho-isomer, this compound, remains in the flask. Extract the aqueous residue with diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

// Nodes start [label="Start", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="Dissolve 3,4-Difluorophenol\nin NaOH(aq)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_chloroform [label="Add Chloroform\n(60-65°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Stir for 3-4 hours", fillcolor="#EA4335", fontcolor="#FFFFFF"]; acidify [label="Cool and Acidify\nwith HCl", fillcolor="#FBBC05", fontcolor="#202124"]; steam_distill [label="Steam Distillation", fillcolor="#FBBC05", fontcolor="#202124"]; extraction [label="Extract with\nDiethyl Ether", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Purify", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> dissolve; dissolve -> add_chloroform; add_chloroform -> reaction; reaction -> acidify; acidify -> steam_distill; steam_distill -> extraction; extraction -> purification; purification -> end; } caption [label="Workflow for Reimer-Tiemann Reaction.", fontsize=9, fontname="Arial"];

Pathway III: Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a highly regioselective method for the functionalization of aromatic compounds.[11][12] It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent.[11]

Mechanistic Rationale

The heteroatom of the DMG coordinates to the lithium atom of the organolithium reagent, positioning the base in proximity to the ortho-proton.[11] This facilitates a regioselective deprotonation to form an aryllithium intermediate. This intermediate can then be quenched with an appropriate electrophile, in this case, a formylating agent like DMF, to introduce the desired functional group.[11] For phenolic substrates, the hydroxyl group must first be protected with a suitable DMG, such as a methoxymethyl (MOM) or a carbamate group.

Experimental Protocol

Starting Material: 3,4-Difluorophenol

-

Protection of the Hydroxyl Group: Protect the hydroxyl group of 3,4-difluorophenol with a suitable protecting group (e.g., methoxymethyl ether, MOM) to prevent interference with the organolithium reagent.

-

Lithiation: Dissolve the protected 3,4-difluorophenol (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78°C under an inert atmosphere (e.g., argon or nitrogen). Add n-butyllithium (n-BuLi, 1.1 eq.) dropwise and stir the mixture at this temperature for 1-2 hours.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq.) to the reaction mixture and continue stirring at -78°C for another hour.

-

Quenching and Deprotection: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Deprotect the MOM group under acidic conditions (e.g., dilute HCl) to yield the final product.

-

Work-up and Purification: Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

// Nodes start [label="Start", fillcolor="#F1F3F4", fontcolor="#202124"]; protection [label="Protect Hydroxyl Group\nof 3,4-Difluorophenol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lithiation [label="Lithiation with n-BuLi\n(-78°C, THF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; formylation [label="Add DMF\n(-78°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quench [label="Quench with NH₄Cl(aq)", fillcolor="#FBBC05", fontcolor="#202124"]; deprotection [label="Deprotection\n(Acidic Conditions)", fillcolor="#FBBC05", fontcolor="#202124"]; extraction [label="Extract and Purify", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> protection; protection -> lithiation; lithiation -> formylation; formylation -> quench; quench -> deprotection; deprotection -> extraction; extraction -> end; } caption [label="Workflow for Directed Ortho-Metalation.", fontsize=9, fontname="Arial"];

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages |

| Vilsmeier-Haack | 3,4-Difluorophenol | DMF, POCl₃ | Good yields, mild conditions, applicable to various electron-rich aromatics. | The Vilsmeier reagent is moisture-sensitive. |

| Reimer-Tiemann | 3,4-Difluorophenol | Chloroform, Strong Base | Uses inexpensive reagents, one-pot reaction. | Moderate yields, formation of para-isomer, harsh basic conditions. |

| Directed Ortho-Metalation | 3,4-Difluorophenol | n-BuLi, DMF | High regioselectivity, versatile for various electrophiles. | Requires protection/deprotection steps, cryogenic temperatures, strictly anhydrous conditions. |

Conclusion and Future Perspectives

The synthesis of this compound can be successfully achieved through several established formylation methods. The Vilsmeier-Haack reaction generally offers a good balance of yield and operational simplicity. The Reimer-Tiemann reaction, while classic, often suffers from lower yields and selectivity issues. Directed ortho-metalation provides excellent regioselectivity but requires more stringent reaction conditions and additional protection/deprotection steps.

For industrial-scale production, the choice of synthetic route will depend on a careful evaluation of cost, efficiency, and environmental impact. The development of catalytic and more sustainable formylation methods remains an active area of research and may offer more efficient pathways to this valuable building block in the future.

References

- Benchchem. Vilsmeier-Haack Formylation of 3-Fluorophenylfuran. Application Notes and Protocols.

- Lawrence, N. J., et al. (2003). Synthesis and anticancer activity of fluorinated analogues of combretastatin A-4. Journal of Fluorine Chemistry, 123(1), 101-108.

- Google Patents. (2016). Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde. CN105732348A.

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

-

NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. Available from: [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

-

Grokipedia. Reimer–Tiemann reaction. Available from: [Link]

-

ResearchGate. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Available from: [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. Available from: [Link]

-

FMCH. This compound. Available from: [Link]

-

Wikipedia. Reimer–Tiemann reaction. Available from: [Link]

-

SynArchive. Reimer-Tiemann Formylation. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

University of Rochester. Directed (ortho) Metallation. Available from: [Link]

-

PubChem. 3,5-Difluoro-4-hydroxybenzaldehyde. Available from: [Link]

-

Wikipedia. Directed ortho metalation. Available from: [Link]

-

Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Available from: [Link]

-

Wikipedia. Formylation. Available from: [Link]

-

Indian Academy of Sciences. Mechanism of aromatic lithiation reactions--Importance of steric factors. Available from: [Link]

-

Thieme. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Available from: [Link]

-

Supporting Information. Synthesis of 2, 5-dihydroxybenzaldehyde oxime. Available from: [Link]

-

Semantic Scholar. (1994). Procedure formylation of aromatic aldehydes. Available from: [Link]

- Google Patents. (2008). Process for synthesizing 2,3-difluoroaniline. CN101245020B.

- Google Patents. (2022). Preparation method of 2-fluoro-4-hydroxybenzaldehyde. CN115124410A.

- Google Patents. (1997). Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde. US5648536A.

Sources

- 1. 887584-91-0 | this compound [fluoromart.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. grokipedia.com [grokipedia.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

Spectroscopic Data of 3,4-Difluoro-5-hydroxybenzaldehyde: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic properties of 3,4-Difluoro-5-hydroxybenzaldehyde, a key intermediate in medicinal chemistry and drug development. The strategic placement of fluorine atoms and hydroxyl and aldehyde functionalities on the benzene ring imparts unique electronic and structural characteristics, making a thorough spectroscopic elucidation essential for its application. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and supplemented with field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Its Spectroscopic Implications

This compound possesses a unique substitution pattern that significantly influences its spectroscopic signatures. The two electron-withdrawing fluorine atoms and the aldehyde group, combined with the electron-donating hydroxyl group, create a complex electronic environment within the aromatic ring. This interplay of inductive and resonance effects governs the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about the molecular framework and the electronic environment of each atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to display distinct signals for the aldehyde proton, the hydroxyl proton, and the two aromatic protons. The chemical shifts are influenced by the electronic nature of the substituents.[1] The electron-withdrawing aldehyde and fluorine atoms will deshield the aromatic protons, shifting them downfield, while the electron-donating hydroxyl group will have a shielding effect.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.8 - 10.0 | s | - |

| Aromatic (H-2) | 7.2 - 7.4 | d | JH-F ≈ 2-4 Hz |

| Aromatic (H-6) | 7.0 - 7.2 | d | JH-F ≈ 6-8 Hz |

| Hydroxyl (-OH) | 5.0 - 6.0 (variable) | br s | - |

Note: Chemical shifts are predicted for a solution in a non-polar, aprotic solvent like CDCl₃. The hydroxyl proton's chemical shift is highly dependent on solvent, concentration, and temperature.

The aromatic region will exhibit two doublets corresponding to the protons at the C-2 and C-6 positions. The coupling of these protons to the adjacent fluorine atoms will result in characteristic splitting patterns. The magnitude of the hydrogen-fluorine coupling constants (JH-F) is dependent on the number of bonds separating the nuclei.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be significantly influenced by the attached functional groups and the fluorine atoms, which induce large C-F coupling constants.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| Aldehyde (CHO) | 188 - 192 | d | ³JC-F ≈ 2-5 Hz |

| C-1 | 125 - 130 | d | ³JC-F ≈ 3-6 Hz |

| C-2 | 110 - 115 | d | ²JC-F ≈ 15-25 Hz |

| C-3 | 150 - 155 | dd | ¹JC-F ≈ 240-260 Hz, ²JC-F ≈ 10-15 Hz |

| C-4 | 140 - 145 | dd | ¹JC-F ≈ 240-260 Hz, ²JC-F ≈ 10-15 Hz |

| C-5 | 145 - 150 | d | ²JC-F ≈ 10-15 Hz |

| C-6 | 115 - 120 | d | ³JC-F ≈ 3-6 Hz |

The carbons directly bonded to fluorine (C-3 and C-4) will exhibit large one-bond coupling constants (¹JC-F), which are highly characteristic. The other carbons will show smaller two- and three-bond couplings.[2]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly for the hydroxyl proton.[1][3]

-

Instrument Setup:

-

Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 220-250 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs), followed by phase and baseline correction.

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, aldehyde, and aromatic C-F bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3600 | Broad, Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aldehyde) | 2720 - 2820 | Medium, Sharp |

| C=O stretch (aldehyde) | 1680 - 1700 | Strong, Sharp |

| C=C stretch (aromatic) | 1550 - 1600 | Medium |

| C-O stretch (hydroxyl) | 1200 - 1300 | Medium |

| C-F stretch (aromatic) | 1100 - 1250 | Strong |

The broad O-H stretching band is indicative of hydrogen bonding. The strong C=O stretch is characteristic of the aldehyde group, and its position can be influenced by conjugation with the aromatic ring. The strong absorptions in the 1100-1250 cm⁻¹ region are characteristic of the C-F stretching vibrations.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid Phase (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Solid Phase (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty spectrometer (or clean ATR crystal).

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum Data

For this compound (C₇H₄F₂O₂), the molecular weight is 158.10 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 158.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Loss from Molecular Ion |

| 158 | [C₇H₄F₂O₂]⁺ (M⁺) | - |

| 157 | [C₇H₃F₂O₂]⁺ | H• |

| 129 | [C₆H₃F₂O]⁺ | CHO• |

| 101 | [C₅H₃F₂]⁺ | CHO•, CO |

The fragmentation is likely to initiate with the loss of a hydrogen radical from the aldehyde group to give a stable acylium ion at m/z 157.[4][5] Subsequent loss of a carbon monoxide molecule (CO) from this fragment would lead to a peak at m/z 129. The loss of the entire aldehyde group (CHO•) would result in a fragment at m/z 129. Further fragmentation of the aromatic ring can also occur.

Caption: Predicted Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound, through NMR, IR, and MS, provides a detailed and self-validating structural characterization. The predicted data, based on established principles and comparison with analogous structures, offers a robust framework for researchers in the synthesis, quality control, and application of this important chemical intermediate. The provided experimental protocols serve as a practical guide for obtaining high-quality spectroscopic data.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 40427019, this compound. Retrieved January 1, 2026 from [Link].

-

Weigert, F. J., & Roberts, J. D. (1971). Carbon-13 nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. Journal of the American Chemical Society, 93(10), 2361–2367. Available from: [Link].

-

Lee, J., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(14), 5649–5661. Available from: [Link].

-

Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. (2023). Available from: [Link].

-

Doc Brown's Chemistry. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Available from: [Link].

Sources

- 1. reddit.com [reddit.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Physical properties of 3,4-Difluoro-5-hydroxybenzaldehyde (melting point, boiling point).

An In-Depth Technical Guide to the Physical Properties of 3,4-Difluoro-5-hydroxybenzaldehyde

Authored by: A Senior Application Scientist

Introduction: The Role of Physicochemical Characterization in Drug Discovery

This compound is a fluorinated aromatic aldehyde of significant interest in medicinal chemistry and materials science. As a functionalized benzene ring, it serves as a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents. The presence of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated synthons like this one critical for modern drug development.

Accurate characterization of fundamental physical properties, such as melting and boiling points, is a non-negotiable first step in the research and development pipeline. These parameters serve as crucial indicators of purity, provide insights into the intermolecular forces at play, and are essential for designing and controlling reaction conditions, purification processes, and formulation strategies.[1][2] This guide provides a comprehensive overview of the physical properties of this compound and presents detailed, field-proven protocols for their experimental determination.

Physical Properties of this compound and Related Isomers

| Compound Name | Molecular Formula | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| This compound | C₇H₄F₂O₂ | 887584-91-0 | Data not available | Data not available |

| 3,5-Difluoro-4-hydroxybenzaldehyde | C₇H₄F₂O₂ | 118276-06-5 | Data not available | Data not available |

| 3-Fluoro-4-hydroxybenzaldehyde | C₇H₅FO₂ | 405-05-0 | 121 - 127[4] | 225.6 (Predicted)[5] |

Note: The absence of experimental data for the target compound necessitates the rigorous application of the following standardized protocols for any new batch synthesized or procured.

Part 1: Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure substance, this transition occurs over a narrow temperature range (typically 0.5-1.0°C). The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.[1] Therefore, this determination is a fundamental test of both identity and purity.

Methodology: Capillary Melting Point Determination

This protocol describes the use of a modern digital melting point apparatus, which offers superior control and safety over traditional oil bath methods. The causality behind this choice lies in the need for a precise, reproducible, and slow heating rate to ensure thermal equilibrium between the sample, the thermometer, and the heating block.

Step-by-Step Protocol

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and homogenous. If necessary, grind a small amount into a fine powder using a mortar and pestle.[6][7]

-

Take a capillary tube (sealed at one end) and press the open end into the powder.[7][8]

-

Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. The goal is to achieve a tightly packed column of 2-3 mm in height.[8] An air gap can lead to inaccurate readings.

-

-

Apparatus Setup and Calibration:

-

Before analyzing the unknown, it is crucial to calibrate the apparatus. This self-validating step ensures the trustworthiness of the measurement.

-

Run a melting point determination on a certified standard with a known melting point close to the expected range of your sample (e.g., benzoic acid, m.p. 122.4°C).

-

If the apparatus reading deviates, apply the necessary correction factor to your subsequent measurements.

-

-

Measurement:

-

Rapid Determination (Optional but Recommended): Place the prepared capillary tube into the heating block. Set a rapid heating rate (e.g., 10-15°C per minute) to quickly find an approximate melting range. This saves time during the precise measurement.

-

Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Insert a new sample tube. Set a slow, controlled heating rate of 1-2°C per minute.[8] This slow rate is critical to allow for complete heat transfer and accurate temperature observation.[1]

-

Observe the sample closely through the magnifying lens.

-

Record the temperature (T1) at which the first drop of liquid appears.[7]

-

Record the temperature (T2) at which the last solid crystal melts completely.[7]

-

The melting range is reported as T1 - T2. For a pure compound, this range should be narrow.

-

-

Data Reporting:

-

Report the determined melting range. If a calibration correction was applied, report the corrected range.

-

Perform at least two separate measurements. Consistent results are a hallmark of a reliable determination.

-

Workflow Visualization: Melting Point Determination

Caption: Workflow for precise melting point determination.

Part 2: Experimental Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, causing it to transition into a gas.[2][9] This property is highly dependent on molecular weight, intermolecular forces (like hydrogen bonding), and external pressure.[2] For this reason, recording the barometric pressure alongside the boiling point is recommended for high-accuracy work.[10]

Methodology: Micro Boiling Point Determination (Thiele Tube / Aluminum Block)

This micro-scale method is ideal for research settings where sample quantities may be limited. It relies on observing the temperature at which a rapid and continuous stream of bubbles emerges from a small, inverted capillary tube submerged in the liquid.[9] The use of an aluminum block or a Thiele tube ensures slow, uniform heating.[9][11]

Step-by-Step Protocol

-

Apparatus Setup:

-

Place a small amount (a few drops) of this compound into a small fusion tube.[9][11]

-

Take a standard melting point capillary tube and seal one end in a flame.[11]

-

Place this capillary tube into the fusion tube with the open end submerged in the liquid and the sealed end up.[9][11]

-

Attach the fusion tube to a thermometer, ensuring the sample and the thermometer bulb are at the same level.[6] This co-location is critical for accurate temperature reading.

-

-

Heating and Observation:

-

Insert the thermometer-fusion tube assembly into a heating apparatus (e.g., a hole in an aluminum block or a Thiele tube filled with mineral oil).[9][11]

-

Begin heating the apparatus gently and slowly.[9] Rapid heating can cause superheating and lead to an erroneously high boiling point.

-

As the temperature rises, air trapped in the inverted capillary will slowly bubble out.

-

Watch for the point at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates the liquid has reached its boiling point.

-

Record this temperature as the boiling point.[9]

-

-

Precautions and Validation:

-

Safety: Always wear safety goggles and perform the procedure in a well-ventilated fume hood.[9]

-

Purity: A pure compound will exhibit a constant boiling point during distillation. An impure liquid will typically boil over a range of temperatures.[2][12]

-

Pressure: For highly accurate work, record the atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

-

Workflow Visualization: Boiling Point Determination

Caption: Micro-scale workflow for boiling point determination.

References

- Melting point determination. (n.d.). Retrieved from University of Calgary, Department of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOm72T2XG-9Rl5_zmWai1wT_GQIFQVa8sP2dD_Au5CfehYwsgvANeGrPhfP4W1hbhvVNzgXH5KDarT7EoKpRB2HkzoA0QJZ4irkhO_I6dTYnSASmqzbs095ldUgyu59iGc8qAI-6H5VJYZf0eyQkd55lvs0Xor479YKqd7prAd]

- Boiling Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt0tItVra-ap7kvU0akgk7GnP6emfuWUsHjmZqZaIVjqe3DNsYF_g_f8UDe7J28c1VoWnBeL1ZfhXGE4dGkCnbH49Dlpi0MAxthKmtB9uM54PEEywZr-F9cU6JedixVvqNNDIiMb8eAKmGhWgrwUO0wV_OUsRkJ_C8k1UosssIxQ3rEPKeTFsz4fqaLI6txRJZFw==]

- Determination of Melting Point of An Organic Compound. (n.d.). Scribd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJXf-5-pNAtIh7yt8skDQgmGYYCWXiLjNDGrYkFVSRDYRdJCimXixSyObM2QXUC6VbhMG2594yb_81HDr1w9INfCsVyxj3AqMNHqsCPQJQCxjCc2DZNtWB_UgY2tTZavBCQo7ou6NnSYtc0X_kHspUpk2GTVvgjj2vJe5OpfxI6pWGCK9ytwGD4a1n7__VA3R3OYYtxV70V78e]

- Determination of a Boiling Point - Experiment. (n.d.). Vernier. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeZKPQ7QGiWMW0MxSFlFJS3RP8lf1KJfFcBrz2V0x-7rLAtM8rs3mHtXzU0gKhqC_nJohvGS7qJGmR3HMA0bBZHb5qcMz4gdi7UOLljORTzUfeYpAJkOQ4x_ZS5vrT_0lNHlh8Yjf4g7-WfkIh84Vqaq7kUQ-wBErekt4ijyBE007xdg4CFVjM]

- How To Determine Melting Point Of Organic Compounds?. (2025, January 30). Chemistry For Everyone. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJjOatx6B-2kNDty5nyKknze2WO4VzKHlQbCjq8OgibTnu9Z54GLneWDsZfGR3IL2-F2JrK66m46RMoFK5TYnXTDaN3Ew_ulhrQM2iK6dQ_1w9rgmywDfD5uWikffjpsVMC9XJWDc=]

- Experiment 1: Melting-point Determinations. (n.d.). Retrieved from a university chemistry resource. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXJaMLoZwhWhC77Af2qnf4-04-KnQ9k_zkIUXwa_GN__2bZLhxKfmjbgaqV96JOr0HfbEvLJ-Srahon0MEuloqAi5_Jn-ql70dHRJRbugG0n4h4ZDzYNVe4lAXLf9-NHKVvkQhUKlCX61w2zp8jwWT8_rhIDxvtlnqAV14z0n0Re0zcNqCZJ-dRq0dMf6CIGY1gqtdbo1FaKjg84IcaRtSKADxLqdCahW0EKJEoA62zx2uUTDB8Vk2lB9RkmWGQK8=]

- EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. (2021, September 19). Retrieved from an educational resource. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuhuXyTXTcEHLY3QaqEtQCGMM28pXBlGh1a3XsV_88DF7kYe3AnSMDFnGnDO4SpW8SvuxFElyRMespaAgFf2EbmDL825X9klGyGuS2FVGtcB2n3zg9VD8es8_fUHHTt_fwYLPP2jTMEr3Zt8WtTUY2r7IrZTuxNCKXMuWzTplGMTfbfqYmfpcBD95t]

- Determination Of Boiling Point Of An Organic Compound. (n.d.). BYJU'S. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZNyWFDxW0tfi8vjUTpTjzNrRy0ln8NEHV9yK-Jyxf1oXzdeetNdELW9lkztjVYLoJ27gz0gFm2ZME_5RsetaISnnp7fVJ9fH7kXgEQAKXAA4DwCN4jsILLe56WGgBbJli9Ow1zNBOs4mwkCicP_ep_ArD3wDvEFnu9v8teOeXms5aNsjHEegcyeZTdQVRCXD9ggvEKHjyMw==]

- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrnYU5w0bxHk2-j2QiYNQOvvX1rufANaWKLWHOD0Zfo1z7ihlakn5HuIg7IUWnbnMr5GDen0vjwKyBfMkNJ0xqIIYxCdwfY0PN9CqPPSLQ5oGt96QXDz0YO5u7tEQPDwamaxFfngiJ1fob8fNdOWf9NTXSih-xfBn1FDFtLf3Ysu7HaNDZOcPfzyRoqY0=]

- Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVe2gfAH3P0NMloXC4sW4r_USumjGrJbVqYFjI0GuG9Qmu7hf5Pjmg0ugG8lOck_W8kF5eRKsayx4GnOy03fw59T9NNjx1RXQctyZOCY8kC-drXIuFsx3zIMOaDDYdAwD-TDGMdOAO4L-YipZjyOjyTkLXfFRm6D9M1Qko4Bzwiz75nDJ2po5Oczt2p76QbtPipA3eF0wg]

- This compound. (n.d.). PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDIfKA6jkW236bC6Qolwnuqu_ArBvlG1P5JG_8XzgOHYKeKOKsNnhPTHE2TTxbV8Nt_YIIedbcmyn6q2aTps33JlLZ8zo0_gBejQ75QsvmP1qFVldi_90fakf4spWGlGgnd1SyIOmY8n0QAU5P]

- 3-Fluoro-4-hydroxybenzaldehyde, 98% 5 g. (n.d.). Thermo Scientific Chemicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsPMnqaoDghXhOOkUrXklDHzGugY8Gwo811lerXee_YCYOBEquBupv3iMiGMS396NuP2xATUA-xuQIQHcE5-NSm77FB0UvyR6W_13p2BVtyC7rlFWoOeHPERGAyq5EepWjNEU4czS2bfV5X1Rz4wW_kVRyIVR3Jw==]

- 3-Fluoro-4-hydroxybenzaldehyde 405-05-0. (n.d.). Guidechem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMxrFWOsVu42rI2ksmvMbnUaOOj0ASh8E005zo28mg_p6xxAYg8sbj_-09jIDR2ZqWaOInY_bfRi87VugNomJM74JaB1LqMsiKo-xWitnZV5N3gjxYgkPi2Ua0PF59yjfcDlsIb4BGKa0lEl3o6o8e]

- 3,5-Difluoro-4-hydroxybenzaldehyde. (n.d.). PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETFt6GxKhhiYL1wbfjA5NG8KnMbn06GPTmML7RLbUGii05IMyYYa35GTHktI04oIVv5PfD2OGqfTb9U3Q6eKKOpWIL82jpfUxl6rCXdN8TLFEjdaIigbrnSKMHIXcHz8LQewdNoSPuGr6PN43nVY253-UC_SfyQa-4joCCPFuMZ4R8i3sKUTE=]

- 3-Fluoro-4-hydroxybenzaldehyde 405-05-0. (n.d.). TCI EUROPE N.V. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFCnx2kR1DcmeYj5kAF16QgVrYOVljrehlwPNdaZujj3wsMZYr9KGHijM9Bozzy7qJWYbwYYslOAc4kqDNb7e-dP4eBF6ZL5C5YnizJvrSW4uMJkVnXG97E93jBft6xDbO4lIvXg==]

- 3-Fluoro-4-hydroxybenzaldehyde | 405-05-0. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUGK5eRbYnAgIwWI1ptdpFXgPhis51RS_jWiO_F7qb56nQJXzGMniAleDuZjSgI5c7o3ihUDC7_loX6If6mQIQCMnWaHcZnUyVsUtFFVlFHbS6a18_ZO8ej_oNN_j800FzdsRgIg==]

Sources

- 1. athabascau.ca [athabascau.ca]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. This compound | C7H4F2O2 | CID 40427019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Fluoro-4-hydroxybenzaldehyde, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Page loading... [guidechem.com]

- 6. scribd.com [scribd.com]

- 7. byjus.com [byjus.com]

- 8. youtube.com [youtube.com]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. byjus.com [byjus.com]

- 12. vernier.com [vernier.com]

An In-Depth Technical Guide on the Molecular Structure and Conformation of 3,4-Difluoro-5-hydroxybenzaldehyde

This guide provides a comprehensive technical overview of the molecular structure and conformational properties of 3,4-Difluoro-5-hydroxybenzaldehyde, a compound of interest for researchers, scientists, and professionals in drug development.

Introduction: Significance in Medicinal Chemistry

This compound is a fluorinated aromatic aldehyde. The presence of fluorine atoms can significantly alter the physicochemical properties of organic molecules, including acidity, lipophilicity, and metabolic stability. These modifications are highly valuable in the design of novel therapeutic agents. Substituted benzaldehydes, in general, are pivotal intermediates in the synthesis of a wide array of pharmacologically active compounds, such as chalcones and curcuminoids, which have shown promise in anticancer research.[1] Understanding the precise molecular geometry and conformational preferences of this molecule is therefore crucial for predicting its interactions with biological targets and for the rational design of new drugs.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are rooted in its molecular structure.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₄F₂O₂ | PubChem[2] |

| Molecular Weight | 158.10 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 887584-91-0 | PubChem[2] |

| SMILES | C1=C(C=C(C(=C1O)F)F)C=O | PubChem[2] |

The molecule consists of a benzene ring substituted with two fluorine atoms at positions 3 and 4, a hydroxyl group at position 5, and a formyl (aldehyde) group at position 1. The strategic placement of these functional groups dictates the molecule's electronic properties and intermolecular interaction capabilities. The electron-withdrawing nature of the fluorine atoms and the aldehyde group, combined with the electron-donating and hydrogen-bonding potential of the hydroxyl group, creates a unique electronic landscape that influences its reactivity and biological activity.

Conformational Analysis: Unveiling the 3D Landscape

The conformation of a molecule, its three-dimensional arrangement in space, is critical to its function. For this compound, the primary conformational flexibility arises from the rotation of the aldehyde and hydroxyl groups relative to the benzene ring.

To elucidate the preferred conformations, computational methods like Density Functional Theory (DFT) are invaluable.[3][4] DFT allows for the accurate calculation of molecular energies for different geometries, revealing the most stable conformations.[4] A typical workflow for such an analysis is outlined below.

Caption: A generalized workflow for computational conformational analysis.

The orientation of the aldehyde group is of particular interest. It can exist in two planar conformations: O-trans and O-cis, referring to the orientation of the carbonyl oxygen relative to the adjacent C-H bond on the ring. The relative energies of these conformers are influenced by steric and electronic effects. Intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen or a fluorine atom can also play a significant role in stabilizing certain conformations.

Experimental Protocol: NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique to probe the molecular structure and conformation of molecules in solution. A detailed protocol for acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound is as follows:

Objective: To confirm the chemical structure and infer conformational preferences.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube. Ensure complete dissolution.

-

Instrument Setup:

-

Tune and shim the spectrometer to the solvent's deuterium signal.

-

Set the appropriate spectral width and acquisition parameters for both ¹H and ¹³C NMR.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

-

(Optional) Perform two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in peak assignments.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals to assign them to the specific nuclei in the molecule.

-

Caption: A streamlined workflow for NMR spectroscopic analysis.

Expected Spectral Features:

-

¹H NMR: Signals corresponding to the aldehyde proton (CHO), the hydroxyl proton (OH), and the aromatic protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the fluorine substituents.

-

¹³C NMR: Resonances for the carbonyl carbon, the aromatic carbons, and the carbons bearing the hydroxyl and fluoro groups. The C-F couplings will be observable in the ¹³C spectrum.

The magnitude of the coupling constants, particularly long-range couplings, can provide insights into the preferred orientation of the aldehyde group.

Conclusion and Future Directions

This compound is a molecule with significant potential as a building block in medicinal chemistry. Its unique substitution pattern imparts specific electronic and steric properties that are advantageous for drug design. While computational methods provide a strong theoretical framework for understanding its structure and conformation, further experimental studies, such as X-ray crystallography and advanced NMR techniques, would be beneficial to unequivocally determine its solid-state and solution-phase structures. A thorough understanding of these fundamental properties will undoubtedly facilitate the development of novel and more effective therapeutic agents.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 3,5-Difluoro-4-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

ResearchGate. Conformational and Vibrational Analysis of 2,4-, 2,5- and 2,6-Difluorobenzaldehydes by ab initio Hartree-Fock and Density Functional Theory Calculations. [Link]

-

PubChem. 3,4-Difluoro-5-(methoxymethoxy)benzaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. 2,5-Difluoro-4-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis and Conformational Properties of 3,4-Difluoro-L-Prolines. [Link]

- Google Patents. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.

-

Preprints.org. Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. [Link]

-

PubChem. 3,4,5-Trihydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

Wiley Online Library. Density functional theory study of difluorovinylidene isomerization to difluoroacetylene. [Link]

-

MDPI. Exo⇔Endo Isomerism, MEP/DFT, XRD/HSA-Interactions of 2,5-Dimethoxybenzaldehyde: Thermal, 1BNA-Docking, Optical, and TD-DFT Studies. [Link]

-

ChemRxiv. Detection of Tetrachlorobutadiene Isomers Using Density Functional Theory Methods, A Comparative Study of Hartree-Fock and Density Functional Theory Analysis. [Link]

Sources

Solubility profile of 3,4-Difluoro-5-hydroxybenzaldehyde in various solvents.

An In-depth Technical Guide Solubility Profile of 3,4-Difluoro-5-hydroxybenzaldehyde: A Theoretical and Practical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of this compound, a key fluorinated building block in synthetic chemistry and drug discovery. Recognizing the scarcity of publicly available quantitative data, this document is structured to empower researchers, scientists, and drug development professionals with both a robust theoretical framework for predicting solubility and a detailed, field-proven experimental protocol for its empirical determination. We delve into the molecular characteristics governing the solubility of this compound, present a qualitative assessment across various solvent classes, and provide a step-by-step methodology for generating precise, reliable solubility data. The guide is grounded in principles of scientific integrity, offering self-validating protocols and authoritative references to support all claims.

Introduction: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that dictates the viability of a compound in numerous applications, from reaction kinetics in a synthesis flask to bioavailability in a physiological system. For a molecule like this compound, which serves as a precursor in the synthesis of potentially therapeutic agents, a well-defined solubility profile is indispensable.[1] Understanding its behavior in different solvents is crucial for:

-

Reaction Optimization: Selecting appropriate solvents to ensure reactants are in the same phase, thereby maximizing reaction rates and yields.

-

Purification Processes: Designing effective crystallization, extraction, and chromatographic methods.[2]

-

Formulation Development: Creating stable and deliverable formulations for preclinical and clinical studies.

-

Analytical Method Development: Preparing stock solutions and standards for techniques like HPLC and NMR.

This guide will first explore the theoretical underpinnings of this compound's solubility based on its unique molecular structure and then provide a practical, detailed protocol for its experimental determination.

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction, stating that substances with similar intermolecular forces are likely to be soluble in one another.[2][3] Let's dissect the structure of this compound to predict its behavior.

Molecular Structure Analysis:

-

Aromatic Ring: The core benzene ring is hydrophobic and nonpolar, favoring interactions with nonpolar solvents through van der Waals forces.

-

Hydroxyl Group (-OH): This group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. It is the primary driver of solubility in polar protic solvents.

-

Aldehyde Group (-CHO): The carbonyl in the aldehyde group is polar and can act as a hydrogen bond acceptor. This contributes to solubility in polar solvents.

-

Fluorine Atoms (-F): Fluorine is highly electronegative, creating strong C-F dipole moments. However, these groups are poor hydrogen bond acceptors and can increase the compound's overall lipophilicity, potentially reducing aqueous solubility compared to non-fluorinated analogues.

Predicted Solubility: Based on this structural analysis, a qualitative solubility profile can be inferred. The presence of both polar (hydroxyl, aldehyde) and nonpolar (fluorinated benzene ring) regions suggests a nuanced profile, similar to other substituted benzaldehydes which are often poorly soluble in water but readily soluble in organic solvents.[4][5]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Dominant Intermolecular Interactions |

|---|---|---|---|

| Polar Protic | Water, Methanol, Ethanol | Low in Water; Moderate to High in Alcohols | Hydrogen bonding with the hydroxyl group is key. The hydrophobic ring limits water solubility. |

| Polar Aprotic | Acetone, DMSO, Ethyl Acetate | High | Strong dipole-dipole interactions with the aldehyde and hydroxyl groups. |

| Nonpolar | Hexane, Toluene | Low to Moderate | Van der Waals forces between the aromatic ring and the solvent. Solubility in toluene may be enhanced by pi-pi stacking. |

Intermolecular Interactions Workflow

The interplay of forces between this compound and different solvent types dictates its solubility. The following diagram illustrates these key interactions.

Caption: Intermolecular forces driving solubility.

Experimental Protocol: Isothermal Shake-Flask Method

To move from prediction to precise quantification, a robust experimental method is required. The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.[6] It involves agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is reached.

A. Materials & Equipment

-

This compound (analytical grade)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance (±0.0001 g)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Drying oven and desiccator

B. Step-by-Step Procedure

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) of a high, known concentration.

-

Perform serial dilutions to create a series of standards of known lower concentrations.

-

Analyze these standards via HPLC to generate a calibration curve of peak area versus concentration. This is critical for quantifying the concentration in the saturated samples.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several vials. An excess is confirmed by the presence of undissolved solid at the end of the experiment.[6]

-

Accurately pipette a known volume (e.g., 5.0 mL) of the desired test solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the constant temperature shaker set to the target temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required.

-

-

Sampling and Analysis:

-

Once equilibrated, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately attach a syringe filter and filter the solution into a clean vial to remove all undissolved solids. This step is critical to avoid artificially high results.

-

Accurately dilute the filtered sample with a suitable mobile phase to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample by HPLC.

-

-

Calculation of Solubility:

-

Using the peak area from the HPLC analysis and the equation from the calibration curve, determine the concentration of the diluted sample.

-

Account for the dilution factor to calculate the concentration of the original, saturated solution.

-

Express the solubility in desired units (e.g., mg/mL, g/L, or mol/L).

-

C. Safety Precautions

-

This compound is classified as an irritant that can cause skin, eye, and respiratory irritation.[1][7]

-

Always handle the compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

-

Consult the Safety Data Sheet (SDS) for the compound and all solvents before beginning work.[9][10]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the solubility determination protocol.

Caption: Workflow for solubility determination.

Conclusion

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

-

Xingrui Pharma. (n.d.). This compound. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?[Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

University of Technology. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. [Link]

-

Solubility of Things. (n.d.). Benzaldehyde. [Link]

-

PubChem. (n.d.). 3,5-Difluoro-4-hydroxybenzaldehyde. [Link]

-

PubChem. (n.d.). Benzaldehyde. [Link]

-

Quora. (2016). Why is benzaldehyde less soluble than acetone in water?[Link]

-

ResearchGate. (2025). Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents. [Link]

Sources

- 1. 887584-91-0 | this compound [fluoromart.com]

- 2. chem.ws [chem.ws]

- 3. Khan Academy [khanacademy.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 3,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 10192584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. downloads.ossila.com [downloads.ossila.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Potential Biological Activities of 3,4-Difluoro-5-hydroxybenzaldehyde: A Keystone for Novel Therapeutics

This guide provides a comprehensive technical overview of the potential biological activities of 3,4-Difluoro-5-hydroxybenzaldehyde, a fluorinated aromatic aldehyde with significant promise in medicinal chemistry and drug development. For researchers, scientists, and drug development professionals, this document outlines the scientific rationale for investigating this compound, details robust experimental protocols for its evaluation, and discusses its potential therapeutic applications.

Introduction: The Strategic Advantage of Fluorination in Drug Discovery

The introduction of fluorine into bioactive molecules is a well-established strategy in modern drug discovery for enhancing pharmacological profiles.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[3][4] Fluorinated benzaldehydes, such as this compound, are versatile building blocks for synthesizing novel therapeutic agents.[1][2]

Molecular Profile: this compound

| Property | Value | Source |

| Molecular Formula | C₇H₄F₂O₂ | [5] |

| Molecular Weight | 158.10 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| SMILES | C1=C(C=C(C(=C1O)F)F)C=O | [5] |

| Physical Form | Solid | [6] |

The strategic placement of two fluorine atoms and a hydroxyl group on the benzaldehyde scaffold suggests a high potential for diverse biological activities, warranting a thorough investigation.

Potential Biological Activities and Investigative Frameworks

Based on the known activities of structurally related hydroxy- and fluoro-substituted benzaldehydes, we can hypothesize several key biological activities for this compound.

Anticancer Activity

The most direct evidence for the potential of this compound in oncology comes from its use as a precursor in the synthesis of fluorinated analogues of combretastatin A-4, a potent anticancer agent.[6] This strongly suggests that derivatives of this compound could exhibit significant cytotoxic and anti-proliferative effects.

Workflow for Investigating Anticancer Potential

Caption: Workflow for anticancer drug discovery.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Plate cancer cell lines (e.g., A549, MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Add the compound solutions to the cells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Antimicrobial Activity

Fluorinated aromatic compounds have a well-documented history of antimicrobial activity.[7][8][9][10] The presence of fluorine can enhance the lipophilicity of a compound, facilitating its transport across microbial cell membranes.[11] The aldehyde and hydroxyl groups can also participate in interactions with microbial enzymes and proteins.

Potential Mechanisms of Antimicrobial Action

-

Disruption of the bacterial cell membrane.[8]

-

Inhibition of essential microbial enzymes.

-

Interference with microbial DNA replication or protein synthesis.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well plate.

-

Inoculation: Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard and dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity

Hydroxybenzaldehydes are known for their antioxidant properties due to the ability of the phenolic hydroxyl group to donate a hydrogen atom and scavenge free radicals.[12][13][14] The electron-withdrawing nature of the fluorine atoms in this compound could modulate the antioxidant potential of the hydroxyl group.

Signaling Pathway for Oxidative Stress and Antioxidant Action

Caption: Mechanism of antioxidant action.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid) in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the compound solution to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100.

Synthesis and Derivatization

The availability of this compound as a starting material opens up avenues for the synthesis of a wide array of derivatives with potentially enhanced biological activities.[1][15] The aldehyde and hydroxyl functionalities serve as reactive handles for various chemical transformations.

Synthetic Pathways for Derivative Generation

-

Schiff Base Formation: Condensation of the aldehyde group with primary amines to form imines, which are known to have diverse biological activities.[12]

-

Wittig Reaction: Reaction of the aldehyde with phosphorus ylides to form substituted alkenes, a strategy used in the synthesis of combretastatin analogues.[6]

-

Etherification/Esterification: Modification of the hydroxyl group to modulate lipophilicity and pharmacokinetic properties.

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutic agents. Its potential anticancer, antimicrobial, and antioxidant activities, inferred from the properties of structurally similar compounds, warrant a systematic and thorough investigation. The experimental protocols outlined in this guide provide a robust framework for elucidating the biological potential of this molecule and its derivatives. Future research should focus on synthesizing a library of derivatives and conducting comprehensive structure-activity relationship (SAR) studies to identify lead compounds for further preclinical and clinical development.

References

- BenchChem. (n.d.). Applications of Fluorinated Benzaldehydes in Drug Discovery: Detailed Application Notes and Protocols.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis.

- Abbas, A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing.

- A-Z Chemistry. (n.d.). This compound.

- Fengchen Group. (2024). 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety.

- Taylor & Francis Online. (n.d.). Computational and Experimental Investigation of Antibacterial Properties of Some Fluorinated Thioureas.

- PubChem. (n.d.). This compound.

- ResearchGate. (n.d.). Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays.

- ResearchGate. (n.d.). Fluorinated Aromatic Compounds.

- Heyman, B., & Grubb, T. C. (1940). Further Studies of the Antibacterial Activity of Some Fluorinated Aromatic Mercurials. Journal of Bacteriology, 40(3), 363–371.